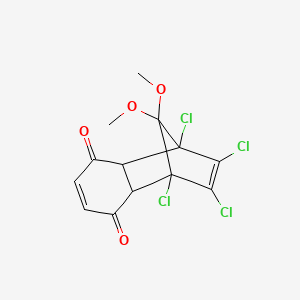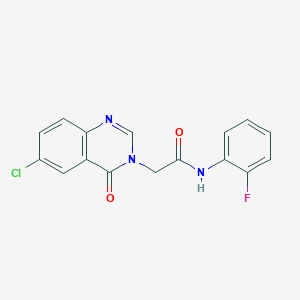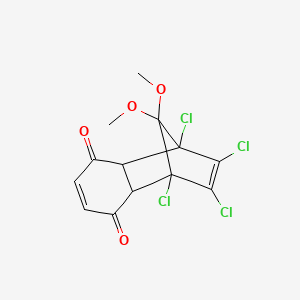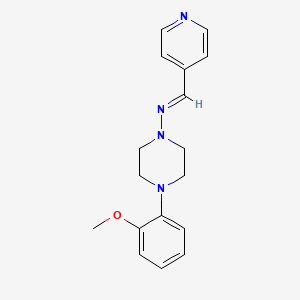
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- is a complex organic compound with a unique structure It is characterized by the presence of multiple chlorine atoms and methoxy groups, which contribute to its distinct chemical properties
Preparation Methods
The synthesis of 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and metabolic pathways. In medicine, it may be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects. In industry, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- can be compared with other similar compounds, such as 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione and Cyclopentadienebenzoquinone . These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of chlorine and methoxy groups in 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- makes it unique and may contribute to its distinct biological and chemical activities .
Properties
CAS No. |
50874-38-9 |
|---|---|
Molecular Formula |
C13H10Cl4O4 |
Molecular Weight |
372.0 g/mol |
IUPAC Name |
1,8,9,10-tetrachloro-11,11-dimethoxytricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione |
InChI |
InChI=1S/C13H10Cl4O4/c1-20-13(21-2)11(16)7-5(18)3-4-6(19)8(7)12(13,17)10(15)9(11)14/h3-4,7-8H,1-2H3 |
InChI Key |
DCGCFQBJRLWZID-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)C=CC3=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972573.png)






![2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11972613.png)

![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972621.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11972638.png)
![4-({(E)-[4-(Methylsulfanyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972642.png)
![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)
